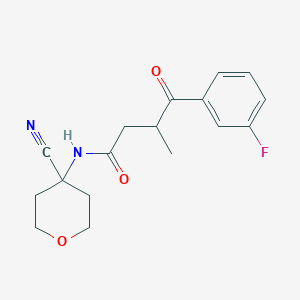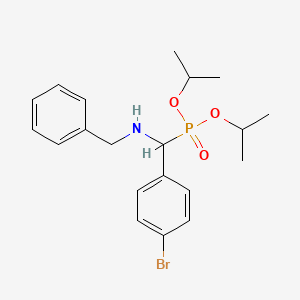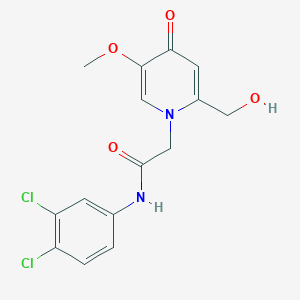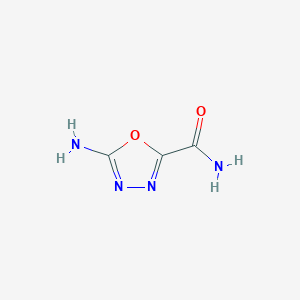
3-Bromo-1-indan-5-yl-propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-indan-5-yl-propan-1-one is a chemical compound popular among research chemists. It has a molecular formula of C12H13BrO .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The molecular weight is approximately 253.13 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is approximately 253.13 . Other properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
3-Bromoindan-5-one has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as aryl and alkyl halides, as well as in the synthesis of pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of heterocyclic compounds, such as indoles and pyrroles, and in the synthesis of polymers materials. Additionally, 3-Bromo-1-indan-5-yl-propan-1-one-5-one has been used in the synthesis of nanomaterials, such as carbon nanotubes and quantum dots.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-indan-5-yl-propan-1-one-5-one is not fully understood. However, it is believed that the bromination of indan-5-one is mediated by a radical mechanism, while the acid-catalyzed rearrangement is mediated by an electrophilic aromatic substitution.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-5-one are not well-understood. However, some studies have suggested that this compound-5-one may have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound-5-one may have anti-inflammatory, anti-apoptotic, and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Bromoindan-5-one is a versatile molecule that has many advantages for lab experiments. It is easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively non-toxic and has a low environmental impact. However, it is important to note that 3-Bromo-1-indan-5-yl-propan-1-one-5-one is a highly reactive molecule and can be dangerous if not handled properly.
Direcciones Futuras
There are many potential future directions for the use of 3-Bromo-1-indan-5-yl-propan-1-one-5-one. It could be used in the synthesis of new pharmaceuticals and pesticides, as well as in the development of new materials, such as nanomaterials. Additionally, further research into its biochemical and physiological effects could lead to the discovery of new therapeutic targets and treatments. Finally, this compound-5-one could be used as a starting material for the synthesis of other compounds, such as indoles and pyrroles.
Métodos De Síntesis
3-Bromoindan-5-one is synthesized by a two-step reaction involving bromination of indan-5-one followed by an acid-catalyzed rearrangement. The bromination of indan-5-one is achieved by reacting indan-5-one with bromine in an aqueous solution of sodium hydroxide. The acid-catalyzed rearrangement then takes place by adding acetic acid to the reaction mixture. The resulting product is 3-Bromo-1-indan-5-yl-propan-1-one-5-one, which can be isolated and purified by extraction and recrystallization.
Propiedades
IUPAC Name |
3-bromo-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-7-6-12(14)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQOQAUOKOWPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-8-(2-fluorophenyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2900097.png)


![benzyl 2-((7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2900102.png)


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2900108.png)
![2-[1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2900111.png)
![Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2900112.png)
![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2900115.png)


